molecular formula C19H19N3O4 B265170 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

Cat. No. B265170
M. Wt: 353.4 g/mol
InChI Key: YEDYXRXYMMWTKY-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide, also known as OPA-15406, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. OPA-15406 belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide modulates the activity of ion channels by binding to a specific site on the channel protein. This binding results in the opening or closing of the ion channel, which regulates the flow of ions across the cell membrane. In cancer cells, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide induces apoptosis by activating the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has been shown to have several biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and induction of apoptosis. N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and extensive characterization. However, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a promising compound with potential applications in various fields. Its well-established synthesis method, extensive characterization, and established mechanism of action make it an attractive target for further research. The future directions of research on N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide are numerous, and its potential applications in various fields make it a compound of significant interest to the scientific community.

Synthesis Methods

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has been synthesized using various methods, including the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine with 3-propoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine with 3-propoxybenzoyl isothiocyanate in the presence of triethylamine. Both methods result in the formation of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide with high yield and purity.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has been shown to modulate the activity of ion channels, which are essential for neuronal function. In cancer research, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C19H19N3O4/c1-3-11-25-16-6-4-5-14(12-16)19(23)20-18-17(21-26-22-18)13-7-9-15(24-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,20,22,23)

InChI Key

YEDYXRXYMMWTKY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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